Betahistine-13C,d3 (dihydrochloride) is a stable isotope-labeled form of betahistine, a medication primarily used to treat vestibular disorders such as Ménière's disease. The compound is characterized by the incorporation of deuterium and carbon-13 isotopes into its molecular structure, enhancing its utility in pharmacokinetic studies and metabolic research.
Betahistine-13C,d3 (dihydrochloride) is synthesized from betahistine, which is derived from histamine. The compound can be obtained through specialized chemical suppliers that focus on isotopically labeled compounds for research purposes.
Betahistine-13C,d3 (dihydrochloride) falls under the category of stable isotope-labeled compounds. Its classification includes:
The synthesis of Betahistine-13C,d3 (dihydrochloride) involves several steps that integrate stable isotopes into the betahistine molecule. The process typically starts with the preparation of isotopically labeled precursors, followed by specific chemical reactions.
The molecular formula for Betahistine-13C,d3 (dihydrochloride) is , with a molecular weight of approximately 212.13 g/mol. The structure includes:
Betahistine-13C,d3 (dihydrochloride) can participate in several chemical reactions:
Betahistine acts primarily through its interactions with histamine receptors:
These mechanisms are beneficial in reducing endolymphatic pressure, particularly in conditions like Ménière's disease where hydrops occurs .
The compound's isotopic labeling allows for precise tracking in biological systems, enhancing the understanding of its pharmacokinetics and metabolism .
Betahistine-13C,d3 (dihydrochloride) has several scientific applications:
This compound serves as an essential tool in both clinical and laboratory settings for advancing knowledge about vestibular pharmacotherapy and histaminergic signaling pathways.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3